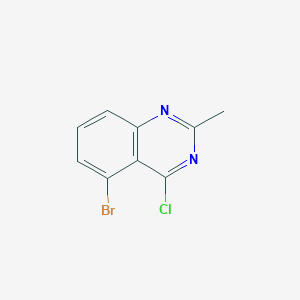

5-溴-4-氯-2-甲基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, including those similar to 5-Bromo-4-chloro-2-methylquinazoline, involves multi-step chemical reactions, starting from basic aromatic compounds to more complex structures. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drug syntheses, is prepared through a series of reactions including halogenation and oxidation processes, demonstrating the complexity and versatility in synthesizing quinazoline derivatives (Cao Sheng-li, 2004).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives reveals a system containing a bridged nitrogen atom, offering insights into their chemical behavior and reactivity. Structural analyses, such as IR, ^1HNMR, MS, and elemental analysis, help confirm the molecular structure, ensuring the correct synthesis of the desired compound. These methods provide a detailed understanding of the compound's framework and the positioning of its substituents (Xin-Ping Hui et al., 2000).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical manipulation. The introduction of bromo and chloro substituents into the quinazoline structure influences its reactivity, allowing for subsequent functionalization or participation in coupling reactions. These properties are crucial for the synthesis of more complex molecules or for the modification of the compound to enhance its biological activity (O. Ouerghi et al., 2021).

Physical Properties Analysis

The physical properties of 5-Bromo-4-chloro-2-methylquinazoline, such as melting point, solubility, and crystalline structure, can be deduced from similar compounds. These properties are essential for understanding the compound’s behavior in different environments and for its application in various chemical processes. The crystal structure analysis provides valuable information on the compound's stability and reactivity (M. Candan et al., 2001).

Chemical Properties Analysis

The chemical properties of 5-Bromo-4-chloro-2-methylquinazoline, including its acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar quinazoline derivatives. These properties are pivotal for its use in synthetic chemistry, where it can act as a precursor for more complex molecules or undergo further functionalization to alter its biological activity (I. Ukrainets et al., 2007).

科学研究应用

合成取代喹唑啉-4(3H)-酮已探索了5-溴-4-氯-2-甲基喹唑啉衍生物用于合成各种取代的氮杂环丙氧基和噻唑烷基喹唑啉-4(3H)-酮,作为潜在的非甾体类抗炎和镇痛剂。这包括合成一系列乙酰肼和它们的转化为氧代噻唑烷-3-基乙酰胺和氧代氮杂环丙烷-1-基乙酰胺,这些化合物显示出有希望的生物活性,突显了该化合物在药物化学中的用途 (Kumar et al., 2014)。

抗菌活性源自5-溴-4-氯-2-甲基喹唑啉的化合物已被研究其抗菌性能。值得注意的是,已合成并对含有喹唑啉骨架的三唑类化合物进行了测试,针对各种细菌菌株,展示了该化学物质在新型抗菌剂开发中的重要性 (Singh et al., 2010)。

抗癌药物中间体该分子是合成抗癌药物的关键中间体,特别是那些针对胸苷酸甲基转移酶的药物,这是DNA合成中的关键酶。溴甲基喹唑啉的合成,作为这类药物的前体,展示了该化合物在癌症治疗开发中的相关性 (Sheng-li, 2004)。

合成羟喹唑啉-二酮5-溴-4-氯-2-甲基喹唑啉被用于合成羟喹唑啉-二酮,这些化合物具有潜在的药用应用。这种合成涉及离子液体和氯三甲基硅烷的使用,展示了该分子在化学合成中的多功能性 (Kefayati et al., 2012)。

生物活性研究已合成5-溴-4-氯-2-甲基喹唑啉的衍生物,并对其进行了各种生物活性研究,如抗微生物、镇痛、抗炎和抗蠕虫活性。这突显了该化合物在新型治疗剂开发中的潜力 (Sahu et al., 2008)。

作用机制

While the specific mechanism of action for 5-Bromo-4-chloro-2-methylquinazoline is not mentioned in the search results, quinazoline derivatives have been found to have various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

未来方向

While specific future directions for 5-Bromo-4-chloro-2-methylquinazoline were not found in the search results, research into quinazoline derivatives continues to be a significant area of interest due to their wide range of biological activities . Understanding the molecular landscapes and immune microenvironment of these compounds will help optimize future therapeutic strategies .

属性

IUPAC Name |

5-bromo-4-chloro-2-methylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQZSSBKXDSLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Br)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-methylquinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid](/img/structure/B2481011.png)

![N-(1-Cyanocyclopentyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2481016.png)

![2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2481025.png)